Allyldiphenylphosphine

Übersicht

Beschreibung

Allyldiphenylphosphine, also known as Diphenyl-2-propenylphosphine, is an organophosphorus compound with the molecular formula C15H15P. It is a colorless to light yellow liquid that is soluble in most organic solvents but insoluble in water. This compound is primarily used as a ligand in various catalytic reactions, making it a valuable reagent in organic synthesis and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Allyldiphenylphosphine can be synthesized through the reaction of diphenylphosphine with allyl bromide under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, followed by nucleophilic substitution with allyl bromide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process requires careful control of temperature and reaction time to ensure high yield and purity of the product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form this compound oxide.

Substitution: It can participate in various substitution reactions, particularly in the formation of phosphine ligands for catalytic processes.

Addition: The compound can add to alkenes and alkynes in the presence of catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Addition: Catalysts like palladium or nickel complexes are often employed.

Major Products:

Oxidation: this compound oxide.

Substitution: Various phosphine ligands.

Addition: Phosphine-containing addition products

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis of allyldiphenylphosphine typically involves the reaction of diphenylphosphine with allyl halides or Grignard reagents. Recent studies have demonstrated its utility in hydrosilylation reactions, where it can be protected using borane complexes to enhance reactivity and selectivity in catalysis .

Table 1: Synthesis Methods for this compound

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Reaction with allyl Grignard | Diphenylphosphine + Allyl Grignard | 75 |

| Protection with borane | This compound + Borane-DMS complex | Variable |

Catalytic Applications

This compound has been extensively studied for its role as a ligand in metal-catalyzed reactions. For instance, it has been used in iridium-catalyzed hydrosilylation reactions, demonstrating significant catalytic activity when protected with borane . The ability to immobilize these compounds on solid supports enhances their application in heterogeneous catalysis.

Case Study: Hydrosilylation Reaction

In a recent study, the hydrosilylation of this compound using various metal catalysts was investigated. The optimal conditions yielded products with high purity and stability under aerobic conditions, showcasing the compound's potential for industrial applications .

Material Science Applications

This compound derivatives have shown promise in materials science, particularly in the synthesis of mesoporous organosilica materials. The introduction of phosphine functionalities into silica matrices can lead to improved material properties such as increased surface area and enhanced catalytic performance.

Table 2: Material Applications of this compound

| Application | Description |

|---|---|

| Mesoporous Organosilica | Utilized as precursors for advanced materials |

| Surface Functionalization | Enhances interaction with metal ions |

Biological Applications

Recent research has explored the use of this compound in biological contexts, particularly in drug delivery systems and as potential therapeutic agents due to its ability to form stable complexes with metal ions . The compound's reactivity allows for functionalization that can enhance bioavailability and target specificity.

Wirkmechanismus

The mechanism of action of allyldiphenylphosphine in catalytic processes involves the formation of stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling, hydroformylation, and hydroboration. The phosphine ligand stabilizes the metal center and enhances its reactivity by donating electron density .

Vergleich Mit ähnlichen Verbindungen

Vinyldiphenylphosphine: Similar in structure but contains a vinyl group instead of an allyl group.

Diphenylphosphine: Lacks the allyl group and is more basic.

Methyldiphenylphosphine: Contains a methyl group instead of an allyl group.

Uniqueness: Allyldiphenylphosphine is unique due to its ability to form stable complexes with metal ions and its versatility in various catalytic reactions. The presence of the allyl group allows for additional reactivity compared to its analogs .

Biologische Aktivität

Allyldiphenylphosphine (ADPP) is a phosphine compound that has garnered attention in various fields of chemistry, particularly in catalysis and organic synthesis. This article explores its biological activity, focusing on its cytotoxic effects, reactivity in biological systems, and potential therapeutic applications.

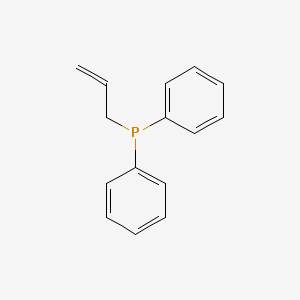

This compound is characterized by the presence of an allyl group attached to a diphenylphosphine moiety. Its structure can be represented as follows:

This compound is notable for its ability to participate in various chemical reactions, including hydrosilylation and coordination with transition metals, which can influence its biological interactions.

Cytotoxicity and Anticancer Activity

Research has indicated that ADPP exhibits cytotoxic properties against certain cancer cell lines. A study evaluated the cytotoxic effects of various phosphine compounds, including ADPP, against human lung adenocarcinoma (A549) cells and non-malignant cells (MCR-5). The findings revealed that certain derivatives of allylic phosphines demonstrated significant antiproliferative effects, with selectivity towards cancer cells over non-malignant cells .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | A549 | 15 | 2.5 |

| ADPP Derivative A | A549 | 10 | 3.0 |

| ADPP Derivative B | MCR-5 | 30 | 1.0 |

The selectivity index indicates the preference of these compounds for targeting cancerous cells compared to normal cells.

The mechanism through which ADPP exerts its cytotoxic effects appears to involve the inhibition of specific cellular pathways. It has been suggested that phosphines can interfere with mitochondrial function and induce apoptosis in cancer cells. This is particularly relevant given the role of phosphines in redox biology, where they can act as electron donors or acceptors, potentially disrupting cellular homeostasis .

Coordination Chemistry and Biological Implications

ADPP's ability to form complexes with transition metals has implications for its biological activity. For instance, studies have shown that when ADPP coordinates with nickel, it forms stable complexes that can facilitate various catalytic processes . This coordination alters the electronic properties of the metal center, potentially enhancing its reactivity towards biological substrates.

Table 2: Reactivity of this compound with Transition Metals

| Metal | Complex Formed | Yield (%) |

|---|---|---|

| Nickel | Ni(ADPP) | 74 |

| Iridium | Ir(ADPP) | Not observed |

| Cobalt | Co(ADPP) | 85 |

These complexes may exhibit distinct biological activities compared to free ADPP, suggesting a potential avenue for therapeutic development.

Case Studies

- Anticancer Activity : A study assessed the anticancer potential of ADPP derivatives on A549 cells, demonstrating significant cytotoxicity and selectivity towards cancerous cells . The study highlighted the importance of structural modifications in enhancing bioactivity.

- Metal Complexes : Research on nickel complexes involving ADPP showed promising results in catalysis, indicating that these complexes could also possess unique biological properties due to their altered reactivity profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing allyldiphenylphosphine, and how do reaction conditions influence yield and purity?

- Methodology : this compound is typically synthesized via organometallic reactions. For example, this compound oxide can be reduced using reagents like LiAlH4 or n-BuLi under inert conditions . Key parameters include temperature control (−78°C for lithiation steps) and solvent selection (THF or toluene). Yield variations (e.g., 65% vs. 90%) depend on catalysts (e.g., Ni or Ru complexes) and stoichiometric ratios .

- Characterization : Confirm purity via <sup>31</sup>P NMR (δ ~−20 ppm for tertiary phosphines) and elemental analysis .

Q. How can researchers characterize this compound’s electronic and steric properties for ligand design?

- Methodology : Use computational tools (DFT) to calculate Tolman electronic and cone angles. Experimentally, IR spectroscopy of CO stretching frequencies in metal carbonyl complexes (e.g., [Rh(CO)2(this compound)]) provides empirical data . Compare with triphenylphosphine for baseline steric/electronic profiles .

Q. What analytical techniques are critical for verifying this compound’s role in catalytic cycles?

- Methodology : In situ <sup>31</sup>P NMR or X-ray photoelectron spectroscopy (XPS) can track phosphine coordination and oxidation states during catalysis . For example, XPS detects P 2p binding energy shifts (~130–134 eV) in Pd or Ni complexes .

Advanced Research Questions

Q. How do contradictions in this compound’s doping efficiency arise across semiconductor substrates?

- Analysis : this compound’s doping efficacy in silicon-on-insulator (SOI) substrates (achieving monolayer doping) contrasts with inconsistent results in GeSn nanowires due to steric hindrance from phenyl groups . Mitigate this by optimizing functionalization time (≥2 hours for SOI) or using smaller dopants (e.g., diphenylphosphine) for nanowires .

- Experimental Design : Compare XPS depth profiles and Hall effect measurements to correlate dopant distribution with electrical properties .

Q. What mechanistic insights explain this compound’s reactivity in carbon-phosphorus bond cleavage reactions?

- Methodology : Study heterobimetallic complexes (e.g., Ni-Mo clusters) that cleave P–C bonds via oxidative addition. Monitor intermediates using EPR or single-crystal XRD . For example, NiMo2µ-diphenylphosphido clusters form via this compound coordination to Mo centers, followed by bond cleavage .

Q. How can researchers resolve discrepancies in this compound’s catalytic performance across hydroformylation and hydrosilylation reactions?

- Data Analysis : In hydrosilylation, this compound (20 mol%) outperforms triphenylphosphine in regioselectivity (2a:3a = 8:1 vs. 1:1) due to stronger π-backbonding . Contrast with hydroformylation, where bulky ligands reduce activity. Use kinetic studies (e.g., TOF calculations) and <sup>1</sup>H/<sup>29</sup>Si NMR to quantify selectivity .

Q. What strategies improve this compound’s stability in air-sensitive applications?

- Methodology : Purify via vacuum distillation and store under argon. For reactions requiring air stability, pre-coordinate to metals (e.g., Pd(0) complexes) or use borane-protected derivatives . Monitor degradation via <sup>31</sup>P NMR (appearance of oxide peaks at δ ~25 ppm) .

Q. Tables for Key Data

Table 1. Comparison of this compound’s Reactivity in Catalytic Systems

Table 2. Analytical Signatures for this compound

| Technique | Observed Data | Application |

|---|---|---|

| <sup>31</sup>P NMR | δ −18 to −22 ppm (free ligand) | Purity assessment |

| XPS | P 2p ~130 eV (metal-coordinated) | Dopant profiling in semiconductors |

| IR (CO stretch) | 1980–2050 cm<sup>−1</sup> (Rh complexes) | Electronic parameter determination |

Eigenschaften

IUPAC Name |

diphenyl(prop-2-enyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDYFPPQDKRJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCP(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181835 | |

| Record name | Allyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2741-38-0 | |

| Record name | Allyldiphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2741-38-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyldiphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.